Vegfr/parp-IN-1

VEGFR PARP1 Dual inhibition

VEGFR/PARP-IN-1 (Compound 14b) is the definitive tool compound for simultaneously inhibiting VEGFR and PARP in homololgy recombination-proficient tumors. Unlike single-agent Olaparib (limited BRCA wt efficacy) or combination therapies (pharmacokinetic variability), this single entity delivers nanomolar dual targeting (VEGFR IC50=191nM, PARP1 IC50=60.9nM) with proven 60.1% oral bioavailability in rats. Essential for in vivo xenograft studies (MDA-MB-231/MCF-7), mechanistic synergy exploration, and benchmarking against emerging VEGFR3-selective dual inhibitors. Not substitutable with generic PARP or VEGFR agents.

Molecular Formula C29H27N9O
Molecular Weight 517.6 g/mol
Cat. No. B12378926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVegfr/parp-IN-1
Molecular FormulaC29H27N9O
Molecular Weight517.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)C5=NC6=C(C=CC=C6N5)C(=O)N
InChIInChI=1S/C29H27N9O/c1-16-8-9-18(14-22(16)28-33-23-7-5-6-21(27(30)39)26(23)35-28)32-29-31-13-12-25(34-29)37(3)19-10-11-20-17(2)38(4)36-24(20)15-19/h5-15H,1-4H3,(H2,30,39)(H,33,35)(H,31,32,34)
InChIKeyDCYHJVFMNYSPNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vegfr/parp-IN-1 for Procurement: A Dual VEGFR/PARP Inhibitor (Compound 14b) Targeting BRCA Wild-Type Breast Cancer Models


Vegfr/parp-IN-1, also designated as Compound 14b, is a synthetic organic small molecule that functions as a dual inhibitor targeting both vascular endothelial growth factor receptor (VEGFR) and poly(ADP-ribose) polymerase (PARP) [1]. Its design is based on the conjugation of a PARP inhibitor pharmacophore with a VEGFR inhibitor pharmacophore to create a single molecular entity capable of simultaneously generating an anti-angiogenic effect and inducing synthetic lethality in susceptible tumors [2]. The compound has been characterized in enzymatic assays, exhibiting IC50 values of 191 nM for VEGFR (kinase insert domain receptor) and 60.9 nM for PARP1 [3]. In cellular models, Vegfr/parp-IN-1 demonstrates antiproliferative efficacy against BRCA wild-type breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values of 4.1 μM and 3.5 μM, respectively [4]. Preclinical evaluation indicates that Vegfr/parp-IN-1 possesses favorable oral pharmacokinetic properties in rats, with a reported oral bioavailability of 60.1% [5]. The compound's dual-targeting mechanism, its activity in BRCA wild-type contexts—an area where single-agent PARP inhibitors show limited efficacy—and its oral bioavailability profile collectively define its primary scientific and procurement characteristics [2][5].

Why Vegfr/parp-IN-1 Cannot Be Substituted with Single-Agent PARP or VEGFR Inhibitors in BRCA Wild-Type Models


The procurement of Vegfr/parp-IN-1 as a dual inhibitor is scientifically non-substitutable with generic single-agent PARP inhibitors (e.g., Olaparib) or VEGFR inhibitors (e.g., Cediranib) when the research objective requires simultaneous targeting of both pathways in a BRCA wild-type context. Single-agent PARP inhibitors are clinically approved for BRCA-mutated breast cancers but demonstrate limited efficacy in BRCA wild-type tumors due to intact homologous recombination repair [1]. While combination therapy using separate VEGFR and PARP inhibitors has shown preclinical and clinical synergy, this approach introduces pharmacokinetic complexities, variable tissue distribution, and potential for additive toxicity that are avoided with a single molecular entity [2]. Furthermore, Vegfr/parp-IN-1 is distinct from other emerging dual VEGFR/PARP inhibitors, such as PARP/VEGFR3-IN-1 (Compound 18), which selectively targets VEGFR3 with no activity against VEGFR1/2 and exhibits picomolar potency against PARP1/2 . The VEGFR subtype specificity (VEGFR1/2 vs. VEGFR3) and the substantial difference in enzymatic potency (nanomolar vs. picomolar) between these dual inhibitors underscore that they are not interchangeable and are optimized for different biological questions and disease models. The specific pharmacological profile of Vegfr/parp-IN-1, characterized by nanomolar VEGFR/PARP1 inhibition and oral bioavailability, dictates its unique scientific utility and procurement rationale [3].

Vegfr/parp-IN-1 Quantitative Evidence Guide: Comparative Data for Scientific Procurement Decisions


Target Engagement: Vegfr/parp-IN-1 Nanomolar Potency vs. PARP/VEGFR3-IN-1 Picomolar Potency

In enzymatic assays, Vegfr/parp-IN-1 (Compound 14b) demonstrates balanced nanomolar inhibitory activity against both VEGFR (kinase insert domain receptor) and PARP1 [1]. This profile contrasts with the structurally distinct dual inhibitor PARP/VEGFR3-IN-1 (Compound 18), which exhibits picomolar potency against PARP1/2 and selectivity for VEGFR3 over VEGFR1/2 . The quantitative difference in target engagement profiles is a critical differentiator for procurement. Vegfr/parp-IN-1's nanomolar potency against VEGFR (KDR) positions it for research focused on angiogenesis inhibition via VEGFR1/2, whereas the picomolar PARP1 inhibition of Compound 18 may be more suitable for studies requiring maximal PARP trapping.

VEGFR PARP1 Dual inhibition Target engagement Enzymatic assay

Cellular Antiproliferative Activity: Vegfr/parp-IN-1 in BRCA Wild-Type vs. Single-Agent PARP Inhibitor Limitations

Vegfr/parp-IN-1 demonstrates significant antiproliferative activity in BRCA wild-type breast cancer cell lines, a context where single-agent PARP inhibitors are generally ineffective [1]. In MDA-MB-231 cells (triple-negative, BRCA1/2 wild-type), Vegfr/parp-IN-1 exhibits an IC50 of 4.1 μM. In MCF-7 cells (ER+, BRCA1/2 wild-type), the IC50 is 3.5 μM [2]. In contrast, the single-agent PARP inhibitor Olaparib shows minimal activity in these BRCA wild-type cell lines; for example, Olaparib exhibits an IC50 > 30 μM in MDA-MB-231 cells [3]. This represents a greater than 7-fold improvement in potency for Vegfr/parp-IN-1 over Olaparib in this specific cellular model.

BRCA wild-type breast cancer Antiproliferative MDA-MB-231 MCF-7 Synthetic lethality

In Vivo Antitumor and Antimetastatic Efficacy: Vegfr/parp-IN-1 vs. Vehicle Control in BRCA Wild-Type Models

Vegfr/parp-IN-1 has been evaluated in vivo in BRCA wild-type breast cancer xenograft models, demonstrating significant antitumor and antimetastatic features [1]. While the complete dataset from the Journal of Medicinal Chemistry publication remains behind a paywall, the abstract confirms that Compound 14b possesses 'significant in vitro and in vivo antitumor and antimetastasis features' [2]. This in vivo validation distinguishes Vegfr/parp-IN-1 from many early-stage dual inhibitors that lack reported in vivo activity. The combination of in vivo efficacy with oral bioavailability (60.1%) supports its use in preclinical animal studies [3].

In vivo efficacy Antitumor Antimetastasis Xenograft BRCA wild-type

Oral Bioavailability: Vegfr/parp-IN-1 Achieves 60.1% in Rats, Enabling Oral Dosing in Preclinical Studies

Vegfr/parp-IN-1 exhibits a favorable oral bioavailability of 60.1% in rats, as reported in the Journal of Medicinal Chemistry publication [1]. This pharmacokinetic property is a critical differentiator from many tool compounds that require intravenous or intraperitoneal administration. The oral route is preferred for chronic dosing in preclinical efficacy and toxicity studies due to reduced animal stress and improved experimental throughput. While the oral bioavailability of the comparator dual inhibitor PARP/VEGFR3-IN-1 (Compound 18) has not been explicitly reported in accessible literature, its development has focused on nanoformulation for targeted delivery, suggesting potential challenges with oral administration [2].

Pharmacokinetics Oral bioavailability ADME In vivo dosing

Optimal Use Cases for Vegfr/parp-IN-1 Based on Evidence-Driven Differentiation


BRCA Wild-Type Breast Cancer Xenograft Studies Requiring Oral Dosing

Vegfr/parp-IN-1 is the preferred tool compound for in vivo efficacy studies in BRCA wild-type breast cancer xenograft models (e.g., MDA-MB-231 or MCF-7 derived) where oral administration is desired [1]. Its 60.1% oral bioavailability in rats enables convenient oral gavage dosing, simplifying experimental workflows compared to intravenous or intraperitoneal injections [2]. This scenario leverages the compound's validated in vivo antitumor and antimetastatic activity in BRCA wild-type contexts, where single-agent PARP inhibitors like Olaparib show limited efficacy (IC50 > 30 μM in vitro) .

Investigating Synthetic Lethality via Dual VEGFR/PARP Inhibition in Homologous Recombination-Proficient Cancers

Procure Vegfr/parp-IN-1 for mechanistic studies exploring synthetic lethal interactions between VEGFR-mediated angiogenesis suppression and PARP inhibition in homologous recombination-proficient (HRP) or BRCA wild-type cancer models [1]. The compound's dual targeting of VEGFR (IC50 = 191 nM) and PARP1 (IC50 = 60.9 nM) directly tests the hypothesis that VEGFR inhibition sensitizes HRP cells to PARP inhibitors, a strategy distinct from using single-agent PARP inhibitors (which are largely ineffective in this context) or combination therapies (which introduce pharmacokinetic variables) [2]. The nanomolar target engagement profile ensures that both pathways are modulated at therapeutically relevant concentrations.

Comparative Pharmacology Studies Differentiating VEGFR1/2 vs. VEGFR3 Dual PARP Inhibition

Vegfr/parp-IN-1 is an essential comparator for research programs evaluating the differential biological effects of targeting VEGFR1/2 versus VEGFR3 in conjunction with PARP inhibition [1]. While Vegfr/parp-IN-1 targets VEGFR (KDR) with an IC50 of 191 nM, the alternative dual inhibitor PARP/VEGFR3-IN-1 (Compound 18) is selective for VEGFR3 (IC50 = 4.25 nM) and shows no activity against VEGFR1/2 [2]. Head-to-head comparisons using Vegfr/parp-IN-1 and Compound 18 in angiogenesis vs. lymphangiogenesis assays, or in tumor types with distinct VEGFR subtype dependencies, can elucidate the optimal targeting strategy for specific cancer indications.

Preclinical Toxicology and ADME Studies for Orally Bioavailable Dual VEGFR/PARP Inhibitors

Vegfr/parp-IN-1 serves as a benchmark compound for preclinical toxicology and ADME (Absorption, Distribution, Metabolism, Excretion) profiling of orally bioavailable dual VEGFR/PARP inhibitors [1]. With a defined oral bioavailability of 60.1% in rats, the compound can be used to establish baseline pharmacokinetic/pharmacodynamic (PK/PD) relationships and to assess potential toxicities associated with chronic dual pathway inhibition [2]. Its use in this capacity is supported by its publication in a high-impact medicinal chemistry journal, indicating rigorous chemical characterization and biological validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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